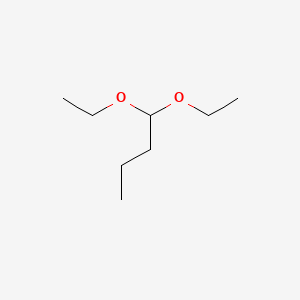
Tetrametoxietano
Descripción general
Descripción
It is a member of the alkoxymethane family, which includes compounds such as tetramethoxymethane, tetraethoxymethane, and tetra-n-butoxymethane . This compound is typically a colorless to light yellow liquid and is known for its applications in various scientific research fields.
Aplicaciones Científicas De Investigación
Tetrapropoxymethane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug delivery systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrapropoxymethane can be synthesized through the reaction of carbon tetrachloride with propanol in the presence of a base. The reaction typically proceeds as follows: [ \text{CCl}_4 + 4 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{C}(\text{OC}_3\text{H}_7)_4 + 4 \text{HCl} ] This reaction requires careful control of temperature and the use of a suitable base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, tetrapropoxymethane is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced distillation techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tetrapropoxymethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonates and other oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the propoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: The major products include carbonates and other oxidized derivatives.
Substitution: The products depend on the nucleophile used, resulting in various substituted methanes.
Mecanismo De Acción
The mechanism by which tetrapropoxymethane exerts its effects involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The pathways involved include:
Nucleophilic Substitution: It can donate its propoxy groups to other molecules, forming new chemical bonds.
Comparación Con Compuestos Similares
- Tetramethoxymethane
- Tetraethoxymethane
- Tetra-n-butoxymethane
Comparison: Tetrapropoxymethane is unique due to its specific alkoxy groups, which influence its reactivity and applications. Compared to tetramethoxymethane and tetraethoxymethane, tetrapropoxymethane has longer alkyl chains, which can affect its solubility and reactivity. Tetra-n-butoxymethane, on the other hand, has even longer alkyl chains, making it less reactive in certain conditions but more suitable for specific industrial applications .
Propiedades
IUPAC Name |
1-(tripropoxymethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O4/c1-5-9-14-13(15-10-6-2,16-11-7-3)17-12-8-4/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMXSZSVDQJYDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(OCCC)(OCCC)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338328 | |
| Record name | Tetrapropoxymethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597-72-8 | |
| Record name | Tetrapropoxymethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















